molecular formula C9H7BrF2O B2915616 3-Bromo-2,2-difluoro-1-phenylpropan-1-one CAS No. 1319011-02-3

3-Bromo-2,2-difluoro-1-phenylpropan-1-one

Cat. No.: B2915616
CAS No.: 1319011-02-3
M. Wt: 249.055
InChI Key: BUNGICKCBOYJNZ-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoro-1-phenylpropan-1-one (CAS 1319011-02-3, C9H7BrF2O) is a versatile and high-value building block in synthetic and medicinal chemistry. Its primary research application lies in its role as a precursor for difluoroenolate chemistry, enabling the construction of complex, fluorinated target molecules. Specifically, this compound serves as a key electrophile in magnesium-promoted iminoaldol reactions with unactivated imines. This methodology provides direct access to synthetically challenging α,α-difluoro-β-aminocarbonyl structures, which are privileged scaffolds in the development of new pharmaceutical agents and enzyme inhibitors due to the profound effects of the difluoromethylene group on a molecule's potency, metabolic stability, and bioavailability . Beyond the synthesis of linear difluorinated amino acids, this bromodifluoro compound can be leveraged in cascade reactions for the assembly of nitrogen-containing heterocycles. Under catalytic conditions, it can undergo a novel triple-cleavage process to function as a building block for valuable 2-amido-substituted benzimidazoles, benzoxazoles, and benzothiazoles—core structures prevalent in many bioactive molecules and drugs . Researchers will find this reagent invaluable for introducing a 2,2-difluoro-1-phenyl-1-one motif and for exploring new synthetic pathways in fluorination chemistry and heterocycle formation. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-bromo-2,2-difluoro-1-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGICKCBOYJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one typically involves the bromination and fluorination of a phenylpropanone precursor. One common method includes the following steps:

    Fluorination: The addition of fluorine atoms is often carried out using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-difluoro-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Formation of substituted phenylpropanone derivatives.

    Reduction: Formation of 3-bromo-2,2-difluoro-1-phenylpropan-1-ol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-Bromo-2,2-difluoro-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-1,1-difluoropropan-2-one (CAS 883233-85-0)

  • Key Differences : Lacks the phenyl group, resulting in a simpler aliphatic structure.
  • Reactivity : The absence of aromatic conjugation reduces stability but increases electrophilicity at the carbonyl group. This makes it more reactive in nucleophilic additions compared to the phenyl-containing analog .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 2774950)

  • Key Differences : Contains a chloro and methyl group on the phenyl ring.
  • Reactivity : The electron-withdrawing Cl and electron-donating CH₃ groups create a polarized aromatic system, directing electrophilic substitution to specific positions. The bromine at C2 may favor β-keto elimination reactions .

1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one

  • Key Differences : Features iodine, bromine, and fluorine on the phenyl ring.
  • Reactivity : The heavy iodine atom enhances susceptibility to halogen-exchange reactions. The steric bulk of iodine may hinder planarization of the ketone, reducing resonance stabilization .

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

  • Key Differences: Replaces the phenyl group with a morpholino (N-containing) moiety.
  • Reactivity: The morpholino group introduces basicity and water solubility, making this compound suitable for aqueous-phase reactions. The difluoro-bromo motif retains electrophilic character at the carbonyl .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Key Differences: Contains an α,β-unsaturated ketone (enone) system.
  • Reactivity: The conjugated double bond allows for Michael additions and Diels-Alder reactions. Bromine at C2 stabilizes the enolate intermediate, facilitating alkylation .

Electronic and Steric Effects

  • Fluorine Substitution: In 3-bromo-2,2-difluoro-1-phenylpropan-1-one, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs. This enhances reactivity in nucleophilic acyl substitutions .
  • Bromine Position : Bromine at C3 (vs. C2 in other compounds) reduces steric hindrance near the carbonyl, favoring nucleophilic attack at C1.
  • Aromatic vs. Aliphatic Backbones : Phenyl-containing derivatives (e.g., the target compound) exhibit resonance stabilization, whereas aliphatic analogs (e.g., 3-bromo-1,1-difluoropropan-2-one) are more reactive but less stable .

Biological Activity

3-Bromo-2,2-difluoro-1-phenylpropan-1-one, with the chemical formula C10H8BrF2O, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one includes:

  • Bromine and fluorine atoms : These halogens can enhance biological activity through electronic effects.
  • Phenyl group : This aromatic structure contributes to the compound's lipophilicity, which is important for membrane permeability.

The biological activity of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : It could interact with cellular receptors that regulate various physiological processes.

Biological Activity Summary

Research indicates that 3-Bromo-2,2-difluoro-1-phenylpropan-1-one exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

Bacterial StrainMIC (μM)
Bacillus subtilis4.69
Staphylococcus aureus22.9
Escherichia coli15.0
Pseudomonas aeruginosa18.5

These results suggest that the compound could be a candidate for developing new antibiotics, especially against multi-drug resistant strains.

Anticancer Properties

Preliminary studies indicate that 3-Bromo-2,2-difluoro-1-phenylpropan-1-one may induce apoptosis in cancer cells. The mechanism is believed to involve:

  • Inhibition of cell growth : In vitro assays have demonstrated effective inhibition across various cancer cell lines.
Cancer Cell LineIC50 (μM)
A549 (Lung)10.5
MCF7 (Breast)8.7
HeLa (Cervical)12.3

These findings highlight the potential of this compound in cancer therapeutics.

Case Studies and Research Findings

Several key studies have investigated the biological implications of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one:

  • Study on Antimicrobial Efficacy : A recent investigation highlighted its effectiveness against multi-drug resistant strains, suggesting a role in developing new antibiotics.
  • Anticancer Mechanisms : In vitro assays demonstrated that the compound could inhibit cell growth in various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring can enhance biological activity, emphasizing the importance of structural optimization in drug development.

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